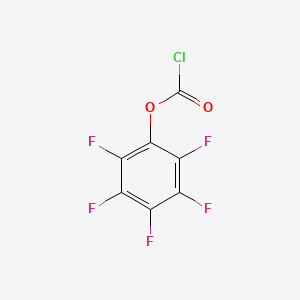

Pentafluorophenyl chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF5O2/c8-7(14)15-6-4(12)2(10)1(9)3(11)5(6)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBYMIGEEFVPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36919-02-5 | |

| Record name | pentafluorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl chloroformate (PFPC) is a highly reactive organofluorine compound valued in organic synthesis for its role as a potent acylating agent. Its unique chemical properties, driven by the strongly electron-withdrawing pentafluorophenyl group, make it an essential reagent for the formation of active esters, carbamates, and other derivatives under mild conditions. This guide provides an in-depth overview of the properties, reactivity, applications, and handling of this compound, tailored for professionals in research and drug development.

Core Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) carbonochloridate[1] |

| Molecular Formula | C₇ClF₅O₂[1] |

| Molecular Weight | 246.52 g/mol [1] |

| CAS Number | 36919-02-5[1] |

| InChIKey | PQBYMIGEEFVPNG-UHFFFAOYSA-N[1] |

| Physical Form | Data not available in search results. |

| Boiling Point | Data not available in search results. |

| Melting Point | Data not available in search results. |

| Density | Data not available in search results. |

Note: For the related compound Pentafluorophenyl chlorothionoformate (CAS 135192-53-9), the boiling point is reported as 98-102 °C at 50 mmHg and the density as 1.635 g/mL at 25 °C.[2][3]

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by the powerful electrophilic character of its carbonyl carbon. This is a direct consequence of the electronic effects exerted by the pentafluorophenyl (PFP) group.[4]

The five highly electronegative fluorine atoms on the aromatic ring create a strong inductive electron-withdrawing effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] Furthermore, the pentafluorophenoxide anion is an exceptionally stable and efficient leaving group, which facilitates the reaction.[4]

The core reaction mechanism is a nucleophilic substitution at the carbonyl carbon. This pathway is common for a wide range of nucleophiles, including amines, alcohols, and thiols, and typically proceeds under mild conditions.[4] The reaction is highly regioselective, with the attack occurring exclusively at the chloroformate's carbonyl carbon.[4]

Applications in Research and Drug Development

This compound's high reactivity makes it a versatile tool in several key areas of chemical and pharmaceutical research.

Active Ester Synthesis for Peptide Chemistry

PFPC is instrumental in creating activated pentafluorophenyl (PFP) esters. These esters are relatively stable yet sufficiently reactive for efficient coupling reactions, such as the formation of amide bonds in peptide synthesis, with minimal side products.[4]

Carbamate and Carbonate Formation

The reaction of PFPC with primary and secondary amines is a robust and efficient method for forming carbamates.[4] These carbamate linkages are important in drug design and for creating protecting groups for amines. Similarly, its reaction with alcohols and phenols yields mixed carbonates.[4]

Derivatization for Chromatographic Analysis

In analytical chemistry, PFPC serves as an excellent derivatizing agent, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[4] Many polar compounds, such as amino acids, phenols, and fatty alcohols, are not sufficiently volatile for direct GC analysis. Derivatization with PFPC converts these analytes into less polar and more volatile derivatives, which improves their chromatographic behavior and allows for better separation and detection.[4] The presence of the highly electronegative pentafluorophenyl group enhances sensitivity in techniques like electron capture detection (ECD).[4]

Experimental Protocols

While specific, detailed protocols for this compound are highly dependent on the substrate, the following sections provide generalized methodologies for common applications based on procedures for analogous reagents.

General Procedure for Active Ester Formation

This procedure describes the formation of a pentafluorophenyl active ester from a carboxylic acid, adapted from a method for isonicotinic acid.[5] This method first converts the carboxylic acid to an acyl chloride.

-

Acyl Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, at room temperature to produce the corresponding acyl chloride hydrochloride.[5]

-

Esterification: The acyl chloride is suspended in a suitable solvent like tetrahydrofuran (THF). Pentafluorophenol (1.0 equivalent) is added to the suspension.[5]

-

Base Addition: A non-nucleophilic base, such as triethylamine (TEA, ~2.8 equivalents), is added slowly to the stirred suspension.[5]

-

Reaction: The mixture is stirred at room temperature for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[5]

-

Work-up: The resulting mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue can then be purified, for example, by recrystallization from a solvent like hexane.[5]

General Procedure for Carbamate Synthesis from an Amine

This protocol outlines the general steps for reacting an amine with a chloroformate reagent to yield a carbamate.

-

Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent, such as dichloromethane (DCM) or THF.

-

Base Addition: Add a non-nucleophilic base, like pyridine or triethylamine (1.0-1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

Cooling: Cool the reaction mixture in an ice bath (0 °C).

-

Reagent Addition: Slowly add this compound (1.0 equivalent) to the cooled, stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C for a few hours, then warm to room temperature and stir overnight.[6]

-

Work-up: The reaction is typically quenched with water or a dilute aqueous acid. The organic layer is separated, washed, dried over an agent like MgSO₄ or Na₂SO₄, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound [1]

| Hazard Code | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

Due to its reactivity, it is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this reagent.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its high electrophilicity, conferred by the pentafluorophenyl group, allows for efficient and clean reactions with a wide array of nucleophiles under mild conditions. For professionals in drug discovery and chemical research, a thorough understanding of its properties and reactivity is key to leveraging its potential in the synthesis of peptides, carbamate-containing molecules, and for the analytical derivatization of complex polar compounds. Proper handling and safety precautions are essential when working with this reactive compound.

References

- 1. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentafluorophenyl chlorothionoformate 96 135192-53-9 [sigmaaldrich.com]

- 3. PENTAFLUOROPHENYL CHLOROTHIONOFORMATE CAS#: 135192-53-9 [m.chemicalbook.com]

- 4. This compound | 36919-02-5 | Benchchem [benchchem.com]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Pentafluorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl chloroformate (PFPC) is a highly valuable reagent in modern organic synthesis, prized for its role as a potent activating agent for carboxylic acids, particularly in peptide synthesis and for derivatization prior to chromatographic analysis. Its unique electronic properties, stemming from the strongly electron-withdrawing pentafluorophenyl group, render the chloroformate moiety exceptionally reactive towards nucleophiles. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and key process diagrams to aid researchers in its safe and efficient preparation.

Introduction

The utility of this compound in chemical synthesis is primarily attributed to the excellent leaving group ability of the pentafluorophenoxide ion. This property facilitates the rapid and clean formation of activated esters, carbamates, and other derivatives under mild conditions. The electron-withdrawing nature of the five fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will explore the common synthetic routes to PFPC and the critical aspects of its purification to ensure high purity for sensitive applications.

Synthesis of this compound

The most prevalent methods for the synthesis of this compound involve the reaction of pentafluorophenol with phosgene or its safer, solid surrogates, diphosgene and triphosgene. The choice of reagent often depends on safety considerations and handling capabilities.

Synthesis via Phosgenation

The direct reaction of pentafluorophenol with phosgene gas is a traditional and effective method. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct. A safer and more efficient variation of this method utilizes a heterogeneous reaction system with a solid base, which simplifies purification.[1]

Reaction Scheme:

Synthesis using Phosgene Surrogates

Due to the high toxicity of phosgene gas, solid and liquid alternatives such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are often preferred in a laboratory setting.[1] These reagents are easier to handle and generate phosgene in situ.

This protocol describes the synthesis of this compound from pentafluorophenol and triphosgene.

Materials:

-

Pentafluorophenol

-

Triphosgene

-

Pyridine

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentafluorophenol (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred pentafluorophenol solution via the dropping funnel over a period of 30 minutes.

-

To the resulting mixture, add a solution of pyridine (1.0 eq) in anhydrous toluene dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with cold, dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data Summary

| Phosgene Source | Base | Solvent | Yield (%) | Reference |

| Phosgene | Potassium Carbonate | Dichloromethane | 72-96 | [1] |

| Triphosgene | Pyridine | Toluene | 60 | [1] |

Purification of this compound

This compound is a moisture-sensitive compound and can be challenging to purify. The primary method for its purification is vacuum distillation. It is crucial to use dry glassware and an inert atmosphere to prevent hydrolysis.

Purification by Vacuum Distillation

Crude this compound can be purified by distillation under reduced pressure. The boiling point of the compound will vary depending on the applied vacuum.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble a dry short-path distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system.

-

Once the desired pressure is reached, begin heating the distillation flask with gentle stirring.

-

Collect the fraction that distills at the appropriate temperature and pressure. It is advisable to collect a small forerun to discard any low-boiling impurities.

-

Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

-

Store the purified product under an inert atmosphere in a tightly sealed container.

Quantitative Data Summary

| Compound | Boiling Point (°C) | Pressure (mmHg) |

| This compound | 159-161 | 760 |

Note: The boiling point at reduced pressure can be estimated using a pressure-temperature nomograph.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Data | Value |

| ¹⁹F NMR (CDCl₃) | δ -153.23, -156.75, -162.17 ppm |

| IR (neat) | Data not available in the search results |

| ¹H NMR (CDCl₃) | No proton signals expected |

| ¹³C NMR (CDCl₃) | Data not available in the search results |

Process Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Purification Logic

This diagram outlines the logical steps involved in the purification of this compound.

Caption: Logical flow of the vacuum distillation process for PFPC purification.

Safety Considerations

-

Phosgene and its surrogates (diphosgene, triphosgene) are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

This compound is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.

-

All glassware must be thoroughly dried before use.

Conclusion

The synthesis of this compound can be achieved through well-established methods utilizing phosgene or its safer alternatives. Careful control of reaction conditions and meticulous purification by vacuum distillation are essential to obtain a high-purity product suitable for demanding applications in organic synthesis. The data and protocols presented in this guide are intended to provide researchers with the necessary information for the successful preparation and handling of this important reagent.

References

An In-Depth Technical Guide to the Reaction of Pentafluorophenyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data related to the reaction of pentafluorophenyl chloroformate with primary amines. This reaction is of significant interest in the fields of bioconjugation, peptide synthesis, and drug development due to the formation of stable carbamate linkages.

Core Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution. The highly electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the chloroformate exceptionally electrophilic and an excellent leaving group, facilitating the reaction with nucleophilic primary amines.

The mechanism is generally considered to be a stepwise process in polar protic solvents, such as water.[1] This pathway involves the initial nucleophilic attack of the primary amine on the carbonyl carbon, leading to the formation of a transient, unstable zwitterionic tetrahedral intermediate . This intermediate then collapses, with the expulsion of the pentafluorophenoxide anion as a leaving group and the loss of a proton to yield the stable carbamate product and hydrochloric acid. The formation of this tetrahedral intermediate is often the rate-determining step.[1]

In less polar, aprotic solvents like acetonitrile, the reaction may proceed through a more concerted mechanism .[1] In this scenario, the bond formation between the amine nitrogen and the carbonyl carbon, and the bond cleavage between the carbonyl carbon and the pentafluorophenoxy group occur in a single, coordinated step, avoiding the formation of a distinct intermediate.

Signaling Pathway Diagram

Caption: Stepwise reaction mechanism of this compound with a primary amine.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively tabulated in the literature, high to excellent yields are consistently reported for the synthesis of carbamates using various chloroformates. The following table summarizes representative yields for carbamate formation reactions.

| Chloroformate/Activating Agent | Amine | Solvent | Yield (%) | Reference |

| Benzyl Chloroformate | 4-Aminopyridine | Tetrahydrofuran | High (not specified) | (Fang et al., 2010) |

| Benzyl Chloroformate | Benzylamine | N,N-Dimethylformamide | 96% | (Salvatore et al., 2001) |

| Benzyl Chloroformate | 3-Picolylamine | N,N-Dimethylformamide | 92% | (Salvatore et al., 2001) |

| Benzyl Chloroformate | 2-Thiophenemethylamine | N,N-Dimethylformamide | 90% | (Salvatore et al., 2001) |

| Propargyl Chloroformate | Various Amino Acids | Not specified | 60-87% | (Bhat et al., 2010) |

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of a pentafluorophenyl carbamate from a primary amine. This protocol is based on established procedures for similar reactions.

Synthesis of N-Benzyl-pentafluorophenyl Carbamate

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (e.g., benzylamine, 1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., DCM or THF).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Chloroformate: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure pentafluorophenyl carbamate.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of a carbamate.

Conclusion

The reaction between this compound and primary amines is a robust and efficient method for the formation of stable carbamate linkages. The high reactivity of the chloroformate, driven by the electron-withdrawing pentafluorophenyl group, ensures high yields under mild reaction conditions. This makes it a valuable tool in the synthesis of complex molecules for research, drug development, and materials science. The provided mechanism, quantitative data overview, and detailed experimental protocol serve as a comprehensive guide for professionals in the field.

References

An In-depth Technical Guide to Pentafluorophenyl Chloroformate (CAS: 36919-02-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentafluorophenyl Chloroformate (PFPC), a pivotal reagent in modern organic synthesis. The document details its chemical properties, experimental protocols for its synthesis and application, and its mechanism of action, with a focus on its utility in pharmaceutical and biochemical research.

Physicochemical Properties

This compound is a highly reactive compound valued for its role as a potent acylating agent.[1] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) carbonochloridate | [1][2] |

| CAS Number | 36919-02-5 | [1][2][3][4][5] |

| Molecular Formula | C₇ClF₅O₂ | [1][2][3] |

| Molecular Weight | 246.52 g/mol | [1][3] |

| InChIKey | PQBYMIGEEFVPNG-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

A notable and efficient method for the synthesis of aryl chloroformates, including PFPC, involves a heterogeneous reaction that is both safer and more environmentally friendly than traditional approaches.

Experimental Protocol: Heterogeneous Phase Synthesis

-

Reactants : Pentafluorophenol, phosgene (dissolved in a solvent such as dichloromethane), and solid anhydrous potassium carbonate as a catalyst.[1]

-

Procedure : The reaction is conducted by treating the pentafluorophenol with phosgene in the presence of the solid potassium carbonate catalyst. The carbonate facilitates the formation of the phenolate, which then reacts with phosgene.[1]

-

Reaction Conditions : The reaction is typically carried out at 25°C.

-

Yield : This method has been reported to produce yields in the range of 72–96%.[1][6]

-

Advantages : This method offers a significant improvement in safety and efficiency over older synthetic routes.

Mechanism of Action and Reactivity

The high reactivity of PFPC is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This effect significantly increases the electrophilicity of the carbonyl carbon in the chloroformate group, making it an exceptionally potent acylating agent.[1]

Nucleophilic Substitution Mechanism

The primary mechanism of action for PFPC involves nucleophilic substitution at the carbonyl carbon.[1]

-

Nucleophilic Attack : A nucleophile (e.g., an amine or alcohol) attacks the highly electrophilic carbonyl carbon of the chloroformate.[1]

-

Tetrahedral Intermediate : This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure : The intermediate collapses, resulting in the expulsion of the chloride ion, followed by the departure of the stable pentafluorophenoxide leaving group.[1]

This heightened reactivity allows for rapid and efficient reactions under mild conditions, which is particularly beneficial in sensitive applications like peptide synthesis to minimize side reactions.[1]

Applications in Organic Synthesis

PFPC is a versatile reagent with significant applications in peptide synthesis, derivatization for analytical purposes, and the formation of activated esters.

4.1. Peptide Synthesis

PFPC and its derivatives are instrumental in the formation of peptide bonds. A common strategy involves the creation of stable and highly active pentafluorophenyl carbamates from Nα-Fmoc-protected peptide acids. These intermediates react rapidly and cleanly with an amino acid or peptide ester to form the desired peptide linkage in high yield.[1] This method is also applicable to the synthesis of ureidopeptides, which contain a urea linkage.[1]

Experimental Workflow: Peptide Coupling

4.2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

The high reactivity of PFPC makes it an excellent derivatizing agent for GC-MS analysis.[1] It efficiently converts polar compounds, such as amino acids, phenols, and carboxylic acids, into less polar and more volatile derivatives. This enhances their thermal stability and chromatographic behavior, allowing for more sensitive and reliable analysis.[1]

4.3. Synthesis of Activated Esters

PFPC is used to create pentafluorophenyl esters, which are relatively stable yet sufficiently reactive for clean coupling reactions with minimal side products.[1] This makes them highly valuable in the synthesis of complex organic molecules where high purity and yield are critical.

References

- 1. This compound | 36919-02-5 | Benchchem [benchchem.com]

- 2. This compound | C7ClF5O2 | CID 14090568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:36919-02-5 | Chemsrc [chemsrc.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | 36919-02-5 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Pentafluorophenyl Chloroformate: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl chloroformate (PFPC) is a highly reactive chemical reagent widely utilized in organic synthesis, particularly in the fields of drug development and bioconjugation. Its unique structure, featuring a highly electrophilic carbonyl carbon and an excellent pentafluorophenoxy leaving group, makes it a potent agent for the introduction of the pentafluorophenoxycarbonyl group and for the activation of various nucleophiles. This technical guide provides a comprehensive overview of the structure, reactivity, and applications of this compound, with a focus on its practical use in the laboratory. Detailed experimental protocols for its synthesis and key reactions, along with a thorough compilation of its physicochemical and spectroscopic properties, are presented to aid researchers in its effective and safe utilization.

Structure and Core Properties

This compound, with the chemical formula C₇ClF₅O₂, is a colorless to light yellow liquid. The molecule consists of a chloroformyl group attached to a pentafluorophenyl ring through an oxygen atom.

The key to PFPC's reactivity lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the pentafluorophenoxide anion is an excellent leaving group, further facilitating nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇ClF₅O₂ | [1] |

| Molecular Weight | 246.52 g/mol | [1] |

| CAS Number | 36919-02-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 98-102 °C at 50 mmHg | [2] |

| Density | 1.635 g/mL at 25 °C (for the related chlorothionoformate) | [2] |

| Refractive Index | n20/D 1.481 (for the related chlorothionoformate) | [2] |

| LogP | 3.12 | [3] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound. Note that experimental spectra can vary slightly depending on the instrument and conditions.

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

| C=O | ~148 | s |

| C-O | ~140 | m |

| C-F (ortho) | ~142 | dm |

| C-F (para) | ~138 | tm |

| C-F (meta) | ~136 | tm |

¹⁹F NMR Spectral Data (Predicted)

| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity |

| ortho-F | -150 to -155 | m |

| para-F | -158 to -162 | t |

| meta-F | -163 to -167 | m |

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780-1800 | Strong | C=O stretch (acid chloride) |

| 1510-1530 | Strong | C-F stretch (aromatic) |

| 1100-1200 | Strong | C-O stretch |

| 980-1000 | Strong | Aromatic C-F bending |

| 850-900 | Medium | C-Cl stretch |

Mass Spectrometry (EI-MS) Fragmentation Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 246/248 | Moderate | [M]⁺ (molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 183 | High | [C₆F₅O]⁺ |

| 167 | High | [C₆F₅]⁺ |

| 63 | Moderate | [COCl]⁺ |

Reactivity and Reaction Mechanisms

The primary mode of reactivity for this compound is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon.[4] A wide range of nucleophiles, including amines, alcohols, phenols, and thiols, readily react with PFPC to form stable derivatives.

General Reaction Pathway

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product. The pentafluorophenoxy group remains intact during this process.

Caption: General mechanism of nucleophilic substitution on PFPC.

Key Applications in Research and Development

This compound is a versatile reagent with numerous applications in organic synthesis, particularly in the life sciences.

Peptide Synthesis

PFPC is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). It serves as an excellent activating agent for the carboxyl group of N-protected amino acids, converting them into highly reactive pentafluorophenyl esters. These active esters readily react with the free amino group of another amino acid or a growing peptide chain to form a peptide bond. The use of pre-formed pentafluorophenyl esters minimizes side reactions and allows for efficient coupling.[4]

Solid-Phase Peptide Synthesis (SPPS) Workflow using Pentafluorophenyl Esters

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acid pentafluorophenyl esters.

Derivatization for Chromatography

The high reactivity of PFPC makes it an excellent derivatizing agent for analytical purposes, especially for gas chromatography (GC) and high-performance liquid chromatography (HPLC). It can convert polar functional groups, such as amines and hydroxyls, into their less polar and more volatile pentafluorophenoxycarbonyl derivatives. This derivatization improves the chromatographic properties of the analytes, leading to better separation and detection.

Synthesis of Carbamates and Carbonates

PFPC is a go-to reagent for the efficient synthesis of carbamates and carbonates. The reaction with primary and secondary amines yields stable carbamates, which are important functional groups in many pharmaceuticals and agrochemicals. Similarly, its reaction with alcohols and phenols provides a straightforward route to mixed carbonates.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

This protocol describes a general method for the synthesis of PFPC using the safer phosgene equivalent, triphosgene.

-

Materials:

-

Pentafluorophenol

-

Triphosgene

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Apparatus for distillation under reduced pressure

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with cold dilute HCl, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Formation of a Carbamate from an Amine

This protocol provides a general procedure for the reaction of PFPC with a primary or secondary amine.

-

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

In a dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude carbamate.

-

Purify the product by recrystallization or column chromatography.

-

Formation of a Carbonate from an Alcohol

This protocol outlines a general method for the synthesis of a carbonate from an alcohol and PFPC.

-

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0 °C.

-

Add this compound (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting carbonate by column chromatography on silica gel.

-

Safety and Handling

This compound is a corrosive and toxic compound that should be handled with extreme care.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Inhalation: PFPC is harmful if inhaled and can cause respiratory irritation. Avoid breathing vapors or mists.

-

Skin and Eye Contact: It causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, amines, and alcohols. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its high reactivity, driven by the electronic properties of the pentafluorophenyl group, enables a wide range of chemical transformations under mild conditions. This guide has provided a detailed overview of its structure, properties, reactivity, and key applications, with a particular emphasis on its utility in peptide synthesis. The experimental protocols and safety information included are intended to facilitate its effective and safe use in the laboratory. As research in drug discovery and materials science continues to advance, the demand for efficient and selective synthetic methodologies will undoubtedly ensure that this compound remains an indispensable tool for chemists.

References

- 1. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pentafluorophenyl Group: A Comprehensive Technical Guide to its Potent Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

The pentafluorophenyl (C₆F₅) group is a critical substituent in modern chemistry, prized for its profound electron-withdrawing properties that significantly influence molecular reactivity, acidity, and stability. This guide provides an in-depth exploration of these effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles for professionals in research and drug development. The highly electronegative nature of the fluorine atoms renders the perfluoroaromatic compound extremely electron-poor, making it a versatile tool in various chemical transformations.[1]

Core Principles: Inductive and Resonance Effects

The potent electron-withdrawing nature of the pentafluorophenyl group stems from the cumulative effect of five highly electronegative fluorine atoms. These atoms exert a strong inductive effect (-I) by pulling electron density away from the aromatic ring through the sigma (σ) bonds.[2][3] This effect is the primary contributor to the group's electron-deficient character.

While the fluorine atoms also possess lone pairs that could theoretically participate in resonance donation (+R), this effect is generally considered to be weak and is significantly outweighed by the powerful inductive withdrawal. Consequently, the overall electronic influence of the pentafluorophenyl group is overwhelmingly electron-withdrawing.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing strength of the pentafluorophenyl group can be quantified using various parameters, most notably Hammett substituent constants and pKa values of substituted compounds.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ or log(k/k₀) = ρσ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[4] The substituent constant (σ) is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.[5][6]

| Parameter | Value | Description | Reference |

| σm | +0.45 | Meta substituent constant, reflecting the inductive effect. | [7] |

| σp | +0.52 | Para substituent constant, reflecting both inductive and resonance effects. | [7] |

| σI | +0.43 | Inductive effect constant. | [7] |

| σR | +0.09 | Resonance effect constant. | [7] |

Note: Values can vary slightly depending on the reaction series and conditions used for determination.

Acidity (pKa) of Pentafluorophenyl-Substituted Compounds

The strong electron-withdrawing nature of the pentafluorophenyl group significantly increases the acidity of attached functional groups by stabilizing the resulting conjugate base. This is evident in the lower pKa values of pentafluorophenyl-substituted compounds compared to their non-fluorinated analogs.

| Compound | pKa Value | Comparison Compound | pKa Value |

| Pentafluorophenol | 5.5 | Phenol | 9.95 |

| Pentafluorobenzoic Acid | 3.41 | Benzoic Acid | 4.20 |

Note: pKa values are for aqueous solutions at 25°C. The pKa of pentafluorophenol has also been reported with a value of 5.7.[8]

Experimental Protocols

The quantitative data presented above are determined through precise experimental methodologies. The following sections outline the general procedures for determining pKa values and Hammett constants.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[8][9]

Methodology:

-

Solution Preparation : A precise amount of the pentafluorophenyl-substituted acid (e.g., pentafluorophenol) is dissolved in a suitable solvent, typically a water-cosolvent mixture, to a known concentration.

-

pH Meter Calibration : A pH meter equipped with a glass electrode is calibrated using at least two standard buffer solutions with known pH values.

-

Titration : The acid solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis : A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Determination : The equivalence point of the titration is identified from the inflection point of the curve. The volume of titrant required to reach the half-equivalence point is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.

Determination of Hammett Constants via Reaction Kinetics

Hammett constants can be determined by measuring the rates of a reaction for a series of substituted compounds and comparing them to the rate of the unsubstituted compound.[5] The hydrolysis of substituted ethyl benzoates is a classic example.

Methodology:

-

Reaction Selection : A reaction sensitive to the electronic effects of substituents is chosen. The hydrolysis of ethyl benzoates is a common choice, where the reaction constant (ρ) is well-established.

-

Kinetic Experiments : The reaction is carried out for both the unsubstituted ethyl benzoate and the ethyl pentafluorobenzoate under identical conditions (temperature, solvent, concentrations).

-

Monitoring Reaction Progress : The concentration of a reactant or product is monitored over time. This can be achieved through various techniques such as UV-Vis spectroscopy (if a chromophore is involved), NMR spectroscopy, or chromatography (by quenching aliquots of the reaction mixture at different time points).

-

Rate Constant Calculation : The rate constant (k) for each reaction is determined by fitting the concentration-time data to the appropriate rate law.

-

Hammett Plot and σ Value Determination : The Hammett equation is used to relate the rate constants. By plotting log(k/k₀) against known σ values for a series of substituents, the reaction constant ρ can be determined as the slope of the line. Once ρ is known, the σ value for the pentafluorophenyl group can be calculated from the rate constant of the pentafluorophenyl-substituted reactant.

Applications in Research and Drug Development

The strong electron-withdrawing properties of the pentafluorophenyl group are leveraged in numerous applications:

-

Peptide Synthesis : Pentafluorophenyl esters are highly reactive acylating agents used to form amide bonds in peptide synthesis.[1] They are more resistant to hydrolysis than many other activated esters, offering advantages in solution-phase and solid-phase synthesis.

-

Drug Design : Incorporating a pentafluorophenyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, affecting drug absorption and binding affinity. The group can also enhance metabolic stability.

-

Catalysis and Materials Science : The electronic properties of the pentafluorophenyl group are utilized to tune the characteristics of catalysts and functional materials. For instance, in porphyrin chemistry, pentafluorophenyl substituents can modify the redox potential and catalytic activity of the macrocycle.

-

Bioconjugation : The reactivity of pentafluorophenyl esters towards nucleophiles makes them excellent tools for attaching molecules to proteins and other biomolecules.

References

- 1. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. web.viu.ca [web.viu.ca]

- 3. pharmacy180.com [pharmacy180.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. ejournal.upi.edu [ejournal.upi.edu]

- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluorophenyl Chloroformate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of pentafluorophenyl chloroformate (PFPC), a versatile and highly reactive reagent widely utilized in organic synthesis, particularly in the fields of peptide chemistry, derivatization for chromatographic analysis, and polymer chemistry. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the properties, applications, and experimental protocols involving this powerful acylating agent.

Core Features and Reactivity

This compound (C₇ClF₅O₂) is a colorless to light yellow liquid known for its exceptional reactivity. This high reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This electronic effect significantly increases the electrophilicity of the carbonyl carbon in the chloroformate moiety, making it highly susceptible to nucleophilic attack. Furthermore, the pentafluorophenoxide ion is an excellent leaving group, further facilitating nucleophilic substitution reactions.

The primary reaction mechanism for this compound is nucleophilic acyl substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, readily react with PFPC to form stable carbamates, carbonates, and thiocarbonates, respectively. These reactions typically proceed under mild conditions with high yields.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₇ClF₅O₂ |

| Molecular Weight | 246.52 g/mol |

| CAS Number | 36919-02-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 65-67 °C at 15 mmHg |

| Density | 1.635 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.427 |

Table 1: Physical Properties of this compound

| Spectroscopic Data | Key Features |

| ¹⁹F NMR | Characteristic signals corresponding to the five fluorine atoms of the pentafluorophenyl group. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1780-1800 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including the loss of the chloro and pentafluorophenoxy groups. |

Table 2: Spectroscopic Data for this compound

Key Applications and Experimental Protocols

This compound is a valuable reagent in several areas of chemical synthesis. Below are detailed experimental protocols for its most common applications.

Peptide Synthesis: Activation of Amino Acids

This compound is used to convert N-protected amino acids into their corresponding pentafluorophenyl active esters. These active esters are stable enough for isolation and purification, yet highly reactive towards the amino group of another amino acid, facilitating peptide bond formation with minimal racemization. This is a crucial step in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Formation of Fmoc-Amino Acid Pentafluorophenyl Esters

-

Dissolution: Dissolve one equivalent of the N-Fmoc protected amino acid in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

-

Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution and stir at 0 °C.

-

Activation: Slowly add one equivalent of this compound to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting Fmoc-amino acid pentafluorophenyl ester by recrystallization or silica gel chromatography.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is an excellent derivatizing agent for polar molecules containing hydroxyl, amino, or thiol groups, such as alcohols, amines, and fatty acids. The resulting pentafluorophenyl derivatives are more volatile and thermally stable, making them amenable to GC-MS analysis. The highly electronegative pentafluorophenyl group also enhances the sensitivity of detection by electron capture detection (ECD).

Experimental Protocol: Derivatization of an Alcohol for GC-MS Analysis

-

Sample Preparation: Dissolve the alcohol sample in an anhydrous aprotic solvent (e.g., acetonitrile or toluene).

-

Addition of Reagents: Add a 10-fold molar excess of this compound and a suitable base (e.g., pyridine or triethylamine) to the sample solution.

-

Reaction: Heat the mixture at 60-80 °C for 30-60 minutes in a sealed vial.

-

Extraction: After cooling to room temperature, add water and a non-polar organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture and vortex thoroughly.

-

Sample Injection: Carefully collect the organic layer containing the derivatized analyte and inject it directly into the GC-MS system.

Synthesis of Carbamates and Carbonates

The high reactivity of this compound allows for the efficient synthesis of a wide range of carbamates and carbonates.

Experimental Protocol: Synthesis of a Carbamate from a Primary Amine

-

Reactant Setup: Dissolve one equivalent of the primary amine in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add 1.1 equivalents of a base like triethylamine.

-

Addition of PFPC: Cool the solution to 0 °C in an ice bath. Add one equivalent of this compound dropwise from the dropping funnel.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress using TLC.

-

Quenching and Extraction: Once the reaction is complete, quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude carbamate product by column chromatography on silica gel.

Visualizing Workflows and Mechanisms

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and the fundamental reaction mechanism.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-Amino Acid Pentafluorophenyl Esters.

Caption: General Reaction Mechanism of this compound with a Nucleophile (Nu-H).

Safety Information

This compound is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Chloroformates in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroformates, with the general structure ROC(O)Cl, are a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1][2] Formally esters of chloroformic acid, they are typically colorless, volatile liquids that readily react with nucleophiles, making them indispensable tools in modern organic synthesis.[1] Their reactivity is similar to that of acyl chlorides, allowing for the efficient introduction of alkoxycarbonyl groups. This guide provides an in-depth overview of the core principles of chloroformate chemistry, including their properties, key reactions, and applications, with a focus on practical experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical and chemical industries.

Core Properties of Common Chloroformates

The utility of a specific chloroformate is often dictated by its physical and chemical properties. The following table summarizes key data for several commonly used chloroformates to facilitate reagent selection.

| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 (at 25 °C) | 10 |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93[3] | 1.135 (at 25 °C)[3] | 16[3] |

| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8[4] | 1.053 (at 25 °C)[4] | 36[4] |

| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg)[5] | 1.195 | 80[5] |

Key Reactions and Applications

The high electrophilicity of the carbonyl carbon in chloroformates allows them to react readily with a wide range of nucleophiles. The most common and synthetically useful transformations are the formation of carbamates, carbonates, and mixed anhydrides.

Carbamate Formation

The reaction of a chloroformate with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates.[1][6] This reaction is of particular importance in peptide synthesis and for the installation of amine protecting groups.[5] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a classic example of an amine protecting group.[5]

Reaction Mechanism: Carbamate Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[2]

Caption: Nucleophilic attack of an amine on a chloroformate.

Carbonate Formation

In a similar fashion, chloroformates react with alcohols or phenols to yield carbonate esters.[1] This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced.

Reaction Mechanism: Carbonate Formation

The mechanism is analogous to carbamate formation, involving the nucleophilic attack of an alcohol on the chloroformate, formation of a tetrahedral intermediate, and subsequent elimination of chloride.

Caption: Nucleophilic attack of an alcohol on a chloroformate.

Mixed Anhydride Formation in Peptide Synthesis

Chloroformates, particularly isobutyl chloroformate, are widely used to activate N-protected amino acids for peptide bond formation.[7][8] The reaction of the carboxylic acid with the chloroformate in the presence of a tertiary amine, such as N-methylmorpholine, at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[9] This anhydride then readily reacts with the amino group of another amino acid ester to form the peptide bond.

Experimental Workflow: Mixed Anhydride Peptide Coupling

The following diagram illustrates a typical workflow for a peptide coupling reaction using the mixed anhydride method.

Caption: Step-by-step workflow for peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-methylcarbamate

This protocol details the synthesis of a simple carbamate from ethyl chloroformate and methylamine.[10]

Materials:

-

33% Aqueous methylamine solution (186 g, 2 moles)

-

Ethyl chloroformate (217 g, 2 moles)

-

Sodium hydroxide (80 g, 2 moles)

-

Diethyl ether

-

Potassium carbonate

-

Ice-salt bath

-

2 L flask with mechanical stirrer

Procedure:

-

In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.

-

Cool the stirred mixture to 5 °C using an ice-salt bath.

-

Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.

-

When approximately half of the chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water with the remaining chloroformate. Maintain vigorous stirring.

-

After the addition is complete, let the mixture stand for 15 minutes.

-

Separate the ether layer and extract the aqueous layer with 100 mL of ether.

-

Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.

-

Distill off the ether.

-

Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil.

Protocol 2: General Procedure for Amine Protection with Benzyl Chloroformate (Cbz Protection)

This protocol provides a general method for the Cbz protection of a primary or secondary amine.[5][11]

Materials:

-

Amine (1 equivalent)

-

Benzyl chloroformate (1.1 equivalents)

-

Sodium carbonate (or other suitable base)

-

Water

-

Organic solvent (e.g., dioxane, THF)

-

Ice bath

Procedure:

-

Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of benzyl chloroformate in an organic solvent dropwise to the stirred amine solution.

-

Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the Cbz-protected amine. Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 3: Formation of a Mixed Anhydride for Peptide Coupling

This protocol describes the activation of an N-protected amino acid with isobutyl chloroformate.[7][9]

Materials:

-

N-protected amino acid (e.g., Boc-O-benzyl-L-threonine, 1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

N-methylmorpholine (1 equivalent)

-

Isobutyl chloroformate (1 equivalent)

-

Dry ice/acetone bath

Procedure:

-

Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C with stirring.

-

Add N-methylmorpholine to the solution.

-

Slowly add isobutyl chloroformate to the reaction mixture.

-

Stir the reaction mixture at -15 °C for approximately 4 minutes to allow for the formation of the mixed anhydride. The formation can be monitored by IR spectroscopy, looking for a characteristic anhydride peak around 1810 cm⁻¹.

-

The freshly prepared mixed anhydride is now ready to be reacted with the desired amino acid ester for peptide bond formation.

Safety and Handling

Chloroformates are corrosive, toxic, and moisture-sensitive compounds.[12] They should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[13] Upon contact with water or moist air, they hydrolyze to produce the corresponding alcohol, carbon dioxide, and corrosive hydrochloric acid.[12] It is crucial to use anhydrous solvents and reagents when working with chloroformates to prevent their decomposition. Store chloroformates in tightly sealed containers in a cool, dry place.

References

- 1. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Ethyl chloroformate 97 541-41-3 [sigmaaldrich.com]

- 4. Isobutyl chloroformate 98 543-27-1 [sigmaaldrich.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Benzyl Chloroformate [commonorganicchemistry.com]

- 12. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. framochem.com [framochem.com]

Pentafluorophenyl chloroformate stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Pentafluorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFPC) is a highly reactive reagent widely utilized in organic synthesis, particularly for the preparation of active esters, carbamates, and carbonates. Its enhanced reactivity, stemming from the strongly electron-withdrawing pentafluorophenyl group, makes it a superior acylating agent.[1] This heightened reactivity, however, necessitates stringent storage and handling protocols to prevent degradation and ensure reagent integrity. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability and Decomposition Pathways

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory setting.

Hydrolysis

Like other chloroformates, PFPC is sensitive to moisture.[2] It readily reacts with water in a process known as hydrolysis to yield pentafluorophenol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[3][4][5] This reaction is autocatalytic as the generated HCl can accelerate further decomposition. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, rendering PFPC more susceptible to hydrolysis than many alkyl or unsubstituted aryl chloroformates.[1]

The hydrolysis mechanism for aryl chloroformates generally proceeds through a stepwise addition-elimination pathway.[6][7]

Caption: Hydrolysis decomposition pathway of this compound.

Thermal Decomposition

While stable at recommended storage temperatures, this compound will decompose under fire conditions. Hazardous decomposition products formed in a fire include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[8]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and reactivity of this compound.

Storage Conditions

To minimize degradation, particularly from hydrolysis, the following storage conditions are mandatory:

-

Temperature: Store in a cool place. Refrigeration is often recommended.[2]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude moisture and oxygen.[2]

-

Container: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[8][9] Containers that have been opened must be carefully resealed.[8]

-

Location: Store in a dry, well-ventilated area away from incompatible materials.[2][8]

Incompatible Materials

This compound is incompatible with and should be stored away from:

Quantitative Stability Data

The table below presents qualitative stability information for PFPC and quantitative hydrolysis data for related compounds to provide a comparative context.

| Compound | Storage Recommendation | Hydrolysis Half-Life (in water) | Notes |

| This compound | Cool, dry, inert atmosphere[2][8] | Not available | Highly reactive due to the C₆F₅ group; less stable than phenyl chloroformate.[1] |

| Phenyl Chloroformate | Cool, dry, inert atmosphere | 53.2 minutes | Serves as a baseline for aryl chloroformate reactivity.[4] |

| p-Nitrophenyl Chloroformate | Cool, dry, inert atmosphere | Faster than Phenyl Chloroformate | The nitro group is also strongly electron-withdrawing, increasing reactivity.[6] |

Experimental Protocols for Stability Assessment

To determine the shelf-life of this compound, an accelerated stability study can be performed. This involves storing the reagent at elevated temperatures and monitoring its purity over time to predict its stability at recommended storage conditions using the Arrhenius equation.[8][9]

Accelerated Stability Study Protocol

This protocol outlines a general method for assessing the stability of this compound.

Caption: Experimental workflow for an accelerated stability study.

Methodology:

-

Objective: To determine the shelf-life of this compound at a recommended storage temperature (e.g., 4°C) by conducting an accelerated stability study.

-

Materials & Equipment:

-

This compound (high purity)

-

Inert gas (Nitrogen or Argon)

-

Glove box or glove bag

-

Crimp-top vials with PTFE-lined septa

-

Temperature-controlled stability chambers

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Analytical balance

-

Anhydrous solvent (e.g., hexane or toluene) for sample dilution

-

-

Procedure:

-

Sample Preparation: Inside a glove box under a nitrogen atmosphere, aliquot 1 mL of high-purity this compound into multiple 2 mL glass vials. Seal each vial securely.

-

Initial Analysis (T=0): Analyze three vials immediately to establish the initial purity of the batch.

-

Storage: Distribute the remaining vials into stability chambers set at a minimum of three different temperatures. Recommended temperatures could be:

-

Refrigerated (Control): 4°C ± 2°C

-

Room Temperature: 25°C ± 2°C

-

Accelerated: 40°C ± 2°C

-

-

Time-Point Testing: At predetermined intervals (e.g., 1 month, 3 months, 6 months, 12 months), remove three vials from each temperature condition for analysis.

-

Purity Assay:

-

Allow the sample vial to equilibrate to room temperature before opening.

-

Prepare a dilute solution of the sample in an anhydrous solvent.

-

Inject the solution into the GC-FID system.

-

Determine the purity by measuring the area of the main peak relative to the total area of all peaks (area percent method).

-

-

-

Data Analysis:

-

For each storage temperature, plot the average purity as a function of time.

-

Determine the degradation rate constant (k) at each temperature.

-

Plot the natural logarithm of the rate constants (ln k) against the inverse of the absolute temperature (1/T).

-

Use the Arrhenius equation (ln k = ln A - Ea/RT) to extrapolate the degradation rate at the recommended storage temperature and predict the shelf-life (e.g., the time it takes for the purity to drop to 95%).

-

Analytical Method: Gas Chromatography (GC)

GC is a suitable technique for monitoring the purity of the relatively volatile this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector: Split/splitless injector, operated at a temperature that ensures volatilization without degradation (e.g., 200°C).

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a higher temperature (e.g., 250°C) to separate the parent compound from any potential degradation products.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Hydrogen.

This method should be validated for linearity, precision, and accuracy before use in the stability study.

Conclusion

This compound is a powerful synthetic tool whose utility is directly linked to its high reactivity. This reactivity also defines its primary instability, namely its sensitivity to moisture. By adhering to strict storage conditions—maintaining a cool, dry, and inert environment—and employing careful handling techniques, researchers can ensure the reagent's integrity and the success of their synthetic endeavors. For applications requiring long-term storage or for establishing in-house quality control standards, a formal accelerated stability study is the recommended approach to quantitatively determine the shelf-life.

References

- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microchemlab.com [microchemlab.com]

- 3. epa.gov [epa.gov]

- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phosgene - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. lnct.ac.in [lnct.ac.in]

- 9. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Pentafluorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl chloroformate (PFPC) and its derivatives, primarily pentafluorophenyl (PFP) esters of N-protected amino acids, are highly effective reagents in peptide synthesis. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester a superb leaving group, facilitating rapid and efficient amide bond formation with minimal side reactions.[1][2] PFP esters offer a significant advantage in both solution-phase and solid-phase peptide synthesis (SPPS) due to their high reactivity and stability, allowing for reliable and high-yield coupling.[1][3] Kinetic studies have shown that the coupling rate of PFP esters is significantly higher than other active esters like pentachlorophenyl (PCP) and p-nitrophenyl (ONp) esters, with a relative rate of 111:3.4:1, respectively.[2] This high reactivity helps to minimize undesirable side reactions.[2]